3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C24H20F3N3O2S and its molecular weight is 471.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a novel compound belonging to the triazole family. Triazoles are known for their diverse biological activities, particularly their antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H18F3N3O2S
- Molecular Weight : 397.43 g/mol
The compound features a triazole ring substituted by various functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 0.25 µg/mL |
Escherichia coli | 0.5 µg/mL |
Pseudomonas aeruginosa | 1 µg/mL |
The MIC values suggest that this compound is highly effective against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics such as ciprofloxacin and vancomycin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against common pathogenic fungi. In vitro studies demonstrated:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 0.5 |
Aspergillus niger | 1 |
These results indicate a promising potential for treating fungal infections .
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. Preliminary studies suggest that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were approximately:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 15 |
These findings highlight the compound’s potential as an anticancer agent .
The biological activity of this triazole derivative is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis. The presence of the sulfinyl group enhances its interaction with target sites, leading to increased efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the substitution patterns on the triazole ring significantly influence biological activity:
- Phenyl Group Substitution : Compounds with electron-donating groups like -OH at the para position on the phenyl ring showed enhanced antibacterial activity.
- Trifluoromethyl Group : This group contributes to lipophilicity, improving membrane permeability and bioavailability.
Studies indicate that modifications in these regions can lead to compounds with improved potency and selectivity against specific pathogens .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Plech et al. synthesized various triazole derivatives and tested their antibacterial activities against MRSA. The derivatives exhibited MIC values significantly lower than those of standard antibiotics, demonstrating the potential of these compounds in overcoming antibiotic resistance .
- Antifungal Screening : Another study assessed the antifungal properties of similar triazoles against clinical isolates of Candida species. The results indicated that certain derivatives had comparable or superior activity compared to fluconazole, a commonly used antifungal agent .
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2S/c1-17-10-12-18(13-11-17)16-33(31)23-29-28-22(30(23)20-7-3-2-4-8-20)15-32-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEJWMPCUXJDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.